molecular formula C13H12BrFO2 B1413635 1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione CAS No. 2065223-86-9

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione

Cat. No.: B1413635
CAS No.: 2065223-86-9
M. Wt: 299.13 g/mol
InChI Key: DKRMUOGWDCCKRD-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a cyclopropylbutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione typically involves the reaction of 3-bromo-4-fluorobenzene with cyclopropylbutane-1,3-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromo-4-fluorophenylboronic acid reacts with cyclopropylbutane-1,3-dione in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylbutane-1,3-dione moiety.

    Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the cyclopropylbutane-1,3-dione moiety.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of advanced intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The cyclopropylbutane-1,3-dione moiety can participate in covalent interactions or act as a pharmacophore, modulating the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with the cyclopropylbutane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFO2/c14-11-6-9(3-4-12(11)15)13(17)7-10(16)5-8-1-2-8/h3-4,6,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMUOGWDCCKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CC(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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